molecular formula C12H18BrN B13246799 [(2-Bromophenyl)methyl](pentan-3-YL)amine

[(2-Bromophenyl)methyl](pentan-3-YL)amine

Cat. No.: B13246799
M. Wt: 256.18 g/mol
InChI Key: YSEVQKZKXDUWBV-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrN and a molecular weight of 256.18 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentan-3-yl amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with pentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of (2-Bromophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)methylamine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can participate in halogen bonding, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

(2-Bromophenyl)methylamine can be compared with other similar compounds, such as:

The uniqueness of (2-Bromophenyl)methylamine lies in its specific reactivity and interaction profile due to the presence of the bromine atom, which can influence its chemical and biological properties .

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]pentan-3-amine

InChI

InChI=1S/C12H18BrN/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13/h5-8,11,14H,3-4,9H2,1-2H3

InChI Key

YSEVQKZKXDUWBV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1Br

Origin of Product

United States

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